Scientific Field: Pharmacology
Application Summary: Ivabradine is used in patients with chronic heart failure as an adjunct to other heart failure medications.
Methods of Application: The drug is administered orally.
Results: Its use is associated with improved cardiac function, structure, and quality of life in the patients.
Scientific Field: Cardiology
Application Summary: Ivabradine is used in patients with stable chronic heart failure with systolic dysfunction.
Methods of Application: In a study, patients were randomly assigned 1:1 to ivabradine prolonged-release (PR) (10 mg/15 mg) based on the ivabradine immediate-release (IR) dosage or continued ivabradine IR (5 mg/7.5 mg).
Application Summary: Ivabradine is used in patients suffering from heart failure with reduced ejection fraction and maintaining a relative sinus rhythm refractory to beta-blockers.
Methods of Application: To optimize heart rate control, it is recommended to pursue an aggressive up-titration of ivabradine.
Application Summary: Ivabradine has demonstrated improved clinical outcomes due to reduction in heart failure readmissions.
Methods of Application: There has been conflicting evidence from prospective studies and randomized controlled trials for its use in stable ischemic heart disease regarding efficacy in symptom reduction and mortality benefit.
Application Summary: Ivabradine may also play a role in the treatment of patients with inappropriate sinus tachycardia, who often cannot tolerate beta-blockers and/or calcium channel blockers.
Methods of Application: The exact dosage and frequency depend on the patient’s condition and response to treatment.
Scientific Field: Pediatric Cardiology
Application Summary: Ivabradine is used to treat heart failure in children 6 months of age and older who have stable heart failure, with symptoms, caused by an enlarged heart (dilated cardiomyopathy).
Results: Its use is associated with improved cardiac function, structure, and quality of life in the patients.
Scientific Field: Anesthesiology
Results: This approach may help prevent acute myocardial ischemia in the peri-operative setting.
Ivabradine Impurity 11 is a chemical compound associated with the pharmaceutical agent ivabradine, primarily used in the treatment of heart-related conditions. This impurity arises during the synthesis of ivabradine and can affect the quality and safety of the final pharmaceutical product. The presence of impurities like Ivabradine Impurity 11 is crucial for quality control in drug manufacturing, as they can influence both the efficacy and safety profile of the medication.
These reactions are essential for understanding the stability and degradation pathways of ivabradine and its related impurities .
The synthesis methods for Ivabradine Impurity 11 generally include:
Ivabradine Impurity 11 serves several important applications:
Studies on Ivabradine Impurity 11 focus on its interactions with biological systems and other compounds. These studies typically assess:
Ivabradine Impurity 11 shares structural similarities with several other impurities and metabolites derived from ivabradine synthesis. Some notable compounds include:
Compound Name | Description | Unique Features |
---|---|---|
Ivabradine | Active pharmaceutical ingredient | Selective HCN channel inhibitor |
N-desmethylivabradine | Major metabolite | Active but less potent than ivabradine |
Butamine hydrochloride | Related impurity | Recognized for its role in synthetic pathways |
Impurity I | A synthetic byproduct | Often co-elutes with ivabradine in analytical tests |
Impurity II | Another synthetic impurity | Identified as a degradation product |
These compounds highlight the complexity of ivabradine's synthesis and the importance of monitoring impurities like Ivabradine Impurity 11 to ensure drug safety and efficacy .
Ivabradine Impurity 11, chemically known as (R)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine (CAS: 1132667-04-9), represents a significant impurity in the synthesis of ivabradine, a medication used for treating heart conditions [1] [3]. This compound features a distinctive bicyclo[4.2.0]octa-1,3,5-triene core structure with methoxy substituents at positions 3 and 4, along with an N-methylmethanamine group at position 7 [1] [9]. Understanding the formation and degradation mechanisms of this impurity is crucial for pharmaceutical quality control and process optimization [3] [6].
The formation of Ivabradine Impurity 11 occurs primarily during the multi-step synthesis of ivabradine, where specific reaction conditions and intermediates contribute to its generation [3] [10]. The synthesis of ivabradine involves several complex steps, including cyclization reactions, reductive aminations, and coupling processes, each potentially contributing to impurity formation [16] [27].
The synthesis of ivabradine begins with the preparation of key intermediates that eventually lead to the formation of the bicyclic structure characteristic of both the active pharmaceutical ingredient and Impurity 11 [16] [27]. One critical intermediate in this process is (2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile (formula I), which serves as a precursor for subsequent reactions [16] [17].
The conversion pathway proceeds through the following key intermediates:
Intermediate | Chemical Structure | Role in Synthesis | Potential for Impurity 11 Formation |
---|---|---|---|
(2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile | Formula I | Initial precursor | Low |
3-(3,4-dimethoxyphenyl)propanenitrile | Formula X | Reduced form of Formula I | Moderate |
3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | Formula VIII | Brominated intermediate | High |
3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | Formula III | Cyclized intermediate | Very High |
The formation of Impurity 11 is particularly associated with the reduction of the nitrile group in the bicyclic intermediate (Formula III) [27] [30]. During this reduction process, typically performed using borane-tetrahydrofuran complex or lithium aluminum hydride, the nitrile group is converted to an amine [30]. If this reduction occurs with altered stereoselectivity or under suboptimal conditions, it can lead to the formation of the (R)-configured amine instead of the desired (S)-configuration, resulting in Impurity 11 [9] [26].
The reaction of the bicyclic intermediate with reducing agents proceeds as follows:
Formula III + Reducing Agent → (S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-methylamine (Desired) → (R)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-methylamine (Impurity precursor)
The subsequent N-methylation of the (R)-configured amine leads directly to the formation of Ivabradine Impurity 11 [26] [30]. This methylation typically occurs through reductive amination or direct alkylation processes [30].
The cyclization reaction represents a critical step in ivabradine synthesis, where the bicyclo[4.2.0]octa-1,3,5-triene core structure is formed [16] [17]. This intramolecular cyclization typically involves the compound 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (Formula VIII) undergoing reaction in a basic medium [27].
The cyclization mechanism proceeds through the following steps:
During this cyclization process, several factors can contribute to the formation of byproducts that eventually lead to Impurity 11:
Factor | Mechanism | Impact on Impurity Formation |
---|---|---|
Base strength and concentration | Affects deprotonation efficiency and selectivity | Higher base concentrations may lead to side reactions |
Reaction temperature | Influences reaction kinetics and stereoselectivity | Elevated temperatures can reduce stereoselectivity |
Solvent system | Affects stability of intermediates and reaction pathway | Protic solvents may interfere with carbanion formation |
Reaction time | Determines extent of conversion and side reactions | Extended reaction times increase byproduct formation |
The cyclization reaction is particularly prone to generating positional isomers and stereoisomers as byproducts [28]. The formation of the (R)-configured bicyclic intermediate during this step significantly contributes to the eventual formation of Impurity 11 [9] [26]. Research findings indicate that the stereoselectivity of this cyclization can be influenced by the reaction conditions, with lower temperatures generally favoring the formation of the desired (S)-configuration [16] [27].
Additionally, incomplete cyclization can lead to open-chain byproducts that undergo subsequent reactions to form various impurities [28]. The presence of trace amounts of water or protic solvents during the cyclization reaction can also lead to hydrolysis of intermediates, further contributing to impurity formation [16] [27].
Ivabradine Impurity 11, like the parent compound ivabradine, is susceptible to degradation through oxidative and photolytic pathways [4] [6]. These degradation mechanisms can occur during synthesis, storage, or formulation processes, leading to increased impurity levels [6] [12].
Oxidative degradation of Ivabradine Impurity 11 primarily involves reactions at the nitrogen-containing functional groups and the methoxy substituents [4] [14]. Studies have shown that exposure to oxidizing agents such as hydrogen peroxide leads to significant degradation, with the formation of N-oxide derivatives and demethylated products [4] [6].
The primary oxidative degradation pathways include:
Photolytic degradation occurs when Ivabradine Impurity 11 is exposed to light, particularly UV radiation [6] [13]. This degradation pathway is of particular concern during manufacturing and storage processes [13]. Research findings indicate that photolytic degradation can lead to various structural changes, including:
A comparative study of oxidative and photolytic degradation rates revealed the following data:
Degradation Condition | Degradation Rate (% per hour) | Major Degradation Products |
---|---|---|
3% H₂O₂, 80°C | 4.42 | N-oxide derivatives, demethylated products |
7.5% H₂O₂, 80°C | 5.78 | N-oxide derivatives, ring-opened products |
15% H₂O₂, 80°C | 7.95 | Multiple oxidation products |
UV light (500 W/m²), 24h | 3.12 | Photoisomers, deamination products |
UV light (500 W/m²), 48h | 5.29 | Advanced degradation products |
These findings highlight the susceptibility of Ivabradine Impurity 11 to both oxidative and photolytic degradation, with oxidative conditions generally resulting in more rapid degradation compared to photolytic conditions [13] [14]. The identification of these degradation pathways is crucial for developing appropriate storage conditions and formulation strategies to minimize impurity levels in the final pharmaceutical product [6] [13].
The stability of Ivabradine Impurity 11 under acidic and basic conditions is a critical aspect of its degradation profile [4] [12]. Hydrolytic degradation can significantly impact the impurity levels during synthesis, formulation, and storage of ivabradine-containing products [12] [14].
Acid hydrolysis studies have demonstrated that Ivabradine Impurity 11, similar to ivabradine, undergoes significant degradation under acidic conditions [4] [12]. The primary acid hydrolysis degradation pathways include:
Interestingly, research has shown that the degradation behavior differs depending on the specific acid used [4]. For instance, hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) produce different degradation profiles, with HCl hydrolysis generating two additional degradation products not observed with H₂SO₄ [4] [12].
Base hydrolysis studies indicate that Ivabradine Impurity 11 is also susceptible to degradation under basic conditions, albeit generally to a lesser extent than under acidic conditions [12] [13]. The primary base hydrolysis degradation pathways include:
A comprehensive stability study under various hydrolytic conditions yielded the following results:
Hydrolytic Condition | Temperature (°C) | Time (h) | Degradation (%) | Major Degradation Products |
---|---|---|---|---|
2M HCl | 80 | 24 | 14.95 | Multiple hydrolysis products including ring-opened derivatives |
1M NaOH | 80 | 24 | 5.29 | Demethylated products, base-catalyzed rearrangement products |
Neutral (H₂O) | 80 | 24 | 2.05 | Minimal degradation, primarily hydration products |
Thermal (dry) | 80 | 24 | 0.71 | Thermal rearrangement products |
These findings demonstrate that Ivabradine Impurity 11 exhibits the highest instability under acidic conditions, with significant degradation observed in 2M HCl [12] [13]. The compound shows moderate instability under basic conditions and relatively good stability under neutral hydrolytic conditions [13] [14].